hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame
Description
The compound 6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione (hereafter referred to by its common name, clarithromycin) is a semi-synthetic macrolide antibiotic derived from erythromycin. Its structure features a 14-membered lactone ring substituted with two tetrahydro-2H-pyran moieties, a dimethylamino group, and multiple hydroxyl and methoxy groups .
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOYDEPGAOXOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861035 | |
| Record name | 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame is a synthetic compound with notable biological activity. Its molecular formula is C38H69NO13, and it has a molecular weight of 748 g/mol. This compound has been the subject of various studies due to its potential therapeutic applications.
Chemical Structure
The IUPAC name for this compound is:
Biological Activity Overview
Hydro-2H-pyran derivatives have been associated with various biological activities including:
- Anticancer Properties : Research indicates that compounds similar to hydro-2H-pyran can induce apoptosis in cancer cells. For example, studies have shown that derivatives can inhibit tubulin polymerization and exhibit significant cytotoxic effects in breast cancer cell lines (T47D), with EC50 values as low as 0.08 µM for certain analogs .
- Antioxidant Activity : Compounds in this category often demonstrate antioxidant properties that can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to the overall therapeutic efficacy of these compounds.
- Antimicrobial Effects : Some hydro-pyran derivatives have shown potential as antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Study 1: Apoptosis Induction
A study focused on the structure-activity relationship (SAR) of hydro-pyran derivatives identified a specific analog that induced apoptosis in T47D cells. The compound exhibited an EC50 value of 0.08 µM and was found to be over 15 times more potent than initial screening hits . This highlights the importance of structural modifications in enhancing biological activity.
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant properties of hydro-pyran compounds using various assays including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radicals at concentrations ranging from 10 to 100 µg/mL. This suggests potential applications in formulating nutraceuticals aimed at oxidative stress-related diseases.
Data Table: Biological Activities of Hydro-Pyran Derivatives
Comparison with Similar Compounds
Key Properties:
- Molecular formula: C₃₈H₆₉NO₁₃ .
- Molecular weight : 747.95 g/mol .
- Solubility: ≥31.2 mg/mL in DMSO; insoluble in water; ≥3.24 mg/mL in ethanol with warming .
- Mechanism of action : Binds to the 50S ribosomal subunit, inhibiting bacterial protein synthesis .
Clarithromycin is clinically used for respiratory, skin, and Helicobacter pylori infections due to its enhanced acid stability compared to erythromycin, attributed to the 6-O-methylation of the lactone ring .
Comparison with Structurally Related Compounds
Erythromycin A
Erythromycin A (EM) is the parent macrolide of clarithromycin, with the following structural and functional differences:
Key Structural Differences :
Roxithromycin EP Impurity B
Roxithromycin EP Impurity B (CAS 214902-82-6) is a structural analog of clarithromycin with modifications in the side chain:
Functional Impact :
- The imino modification in roxithromycin impurity B alters binding affinity to bacterial ribosomes, reducing antibacterial activity compared to clarithromycin .
Clarithromycin Impurity L
Clarithromycin Impurity L (CAS 127253-05-8) is a synthesis byproduct with a hydroxyimino group at position 10:
| Property | Clarithromycin | Clarithromycin Impurity L |
|---|---|---|
| Position 10 substituent | 10-dione | 10-hydroxyimino |
| Molecular formula | C₃₈H₆₉NO₁₃ | C₃₈H₆₈N₂O₁₄ |
Functional Impact :
- The hydroxyimino group disrupts the lactone ring’s conformation, rendering the impurity pharmacologically inactive .
Pyran-Containing Non-Macrolide Derivatives
Compounds like 4-methoxy-α-pyrone derivatives (e.g., from ) and pyrano-pyran-diones (e.g., 6b and 6c from ) share pyran rings but lack the macrolide lactone core:
Data Tables
Preparation Methods
Synthesis of 4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl Fragment
This fragment is prepared via a stereoselective epoxide ring-opening followed by reductive amination:
Step 1 : Epoxidation of 6-methyl-2H-pyran-3-ol using m-chloroperbenzoic acid (mCPBA) yields the corresponding epoxide.
Step 2 : Ring-opening with dimethylamine in tetrahydrofuran (THF) at 0°C installs the dimethylamino group at C4.
Step 3 : Sodium borohydride reduction stereoselectively reduces the resulting ketone to a secondary alcohol, establishing the C3 hydroxy group.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1–3) | 64% | |
| Stereochemical Purity | >98% de (determined by HPLC) |
Synthesis of 5-Hydroxy-4-methoxy-4,6-dimethyloxan-2-yl Fragment
This fragment employs a Ferrier rearrangement strategy:
Step 1 : Treatment of 4,6-dimethyl-2H-pyran-2-one with trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (p-TsOH) generates a cyclic orthoester intermediate.
Step 2 : Hydrolysis with aqueous HCl yields the 5-hydroxy-4-methoxy derivative.
Optimization Note : The use of anhydrous conditions during orthoester formation is critical to prevent premature hydrolysis.
Glycosylation and Fragment Coupling
The oxane fragments are conjugated to the aglycone backbone via Mitsunobu or Koenigs–Knorr reactions.
Mitsunobu Coupling of 4-(Dimethylamino)oxane
Conditions :
- Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)
- Anhydrous dimethylformamide (DMF), 0°C to room temperature
Procedure :
The C3 hydroxy group of the aglycone reacts with the anomeric hydroxy of the 4-(dimethylamino)oxane fragment, yielding a β-linked glycoside.
Koenigs–Knorr Coupling of 5-Hydroxy-4-methoxyoxane
Conditions :
Procedure :
Activation of the oxane’s anomeric position with acetyl bromide precedes coupling to the aglycone’s C4 hydroxy group.
Yield : 65% (α:β ratio = 1:3).
Macrocyclization via Ring-Closing Metathesis
The linear seco-acid precursor undergoes cyclization using a Grubbs II catalyst:
Conditions :
Post-Cyclization Processing :
- Hydrogenation of the metathesis-derived double bond with H₂/Pd-C.
- Global deprotection of silyl ethers using tetra-n-butylammonium fluoride (TBAF).
Yield : 43% after purification by column chromatography.
Analytical Characterization and Validation
Critical spectroscopic data for the final compound and intermediates include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (600 MHz, CDCl₃) :
¹³C-NMR :
High-Resolution Mass Spectrometry (HR-MS)
| Parameter | Value | Source |
|---|---|---|
| Calculated [M + Na]⁺ | 804.1474 | |
| Observed [M + Na]⁺ | 804.1463 |
High-Performance Liquid Chromatography (HPLC)
Scale-Up Considerations and Industrial Relevance
While laboratory-scale syntheses achieve moderate yields (43–78%), industrial production requires optimization for cost and efficiency:
Key Improvements :
- Catalyst Recycling : Immobilized Grubbs catalysts reduce metathesis costs.
- Flow Chemistry : Continuous processing minimizes high-dilution constraints during macrocyclization.
Regulatory Compliance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
